2-Tetradecyloctadecyl 2-ethylhexanoate

Catalog No.
S13150884
CAS No.
93803-07-7
M.F
C40H80O2
M. Wt
593.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Tetradecyloctadecyl 2-ethylhexanoate

CAS Number

93803-07-7

Product Name

2-Tetradecyloctadecyl 2-ethylhexanoate

IUPAC Name

2-tetradecyloctadecyl 2-ethylhexanoate

Molecular Formula

C40H80O2

Molecular Weight

593.1 g/mol

InChI

InChI=1S/C40H80O2/c1-5-9-12-14-16-18-20-22-23-25-27-29-31-33-35-38(37-42-40(41)39(8-4)36-11-7-3)34-32-30-28-26-24-21-19-17-15-13-10-6-2/h38-39H,5-37H2,1-4H3

InChI Key

BWCCPBBONIKWBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)C(CC)CCCC

2-Tetradecyloctadecyl 2-ethylhexanoate is an ester compound formed from the reaction of 2-ethylhexanoic acid and a long-chain alcohol, specifically tetradecanol and octadecanol. This compound is characterized by its significant hydrophobic properties due to the long hydrocarbon chains, which contribute to its utility in various applications, particularly in the fields of materials science and biochemistry. The molecular structure consists of a central 2-ethylhexanoate group with two long alkyl chains (tetradecyl and octadecyl), which enhances its stability and solubility in organic solvents.

Involving 2-tetradecyloctadecyl 2-ethylhexanoate include:

  • Esterification: The formation of this compound typically involves an esterification reaction where 2-ethylhexanoic acid reacts with tetradecanol and octadecanol in the presence of an acid catalyst. This reaction can be represented as follows:
    C14H30OH+C18H38OH+C8H16O2C14H30OOC8H16C18H38+H2O\text{C}_{14}\text{H}_{30}\text{OH}+\text{C}_{18}\text{H}_{38}\text{OH}+\text{C}_8\text{H}_{16}\text{O}_2\rightarrow \text{C}_{14}\text{H}_{30}\text{OOC}_8\text{H}_{16}\text{C}_{18}\text{H}_{38}+\text{H}_2\text{O}
  • Hydrolysis: Under acidic or basic conditions, the ester can undergo hydrolysis, reverting to its constituent alcohols and acids.

  • Antimicrobial Activity: Some esters have been shown to possess antimicrobial properties, making them candidates for use in pharmaceutical formulations.
  • Biocompatibility: The hydrophobic nature of long-chain esters often results in good compatibility with biological membranes, which can be advantageous in drug delivery systems.

The synthesis of 2-tetradecyloctadecyl 2-ethylhexanoate can be achieved through several methods:

  • Direct Esterification:
    • Combine equimolar amounts of 2-ethylhexanoic acid, tetradecanol, and octadecanol.
    • Heat the mixture under reflux with a catalytic amount of sulfuric acid or another acid catalyst.
    • Remove water formed during the reaction using a Dean-Stark apparatus.
  • Transesterification:
    • Use a pre-existing triglyceride or fatty acid ester as a starting material.
    • React with tetradecanol and octadecanol in the presence of a base catalyst.
  • Microwave-Assisted Synthesis:
    • Utilize microwave irradiation to enhance the rate of esterification, reducing reaction times significantly.

2-Tetradecyloctadecyl 2-ethylhexanoate has various applications, including:

  • Surfactants: Used in formulations to improve wetting and emulsifying properties.
  • Lubricants: Due to its hydrophobic nature, it serves as a lubricant in industrial applications.
  • Cosmetic Ingredients: Employed in cosmetic formulations for skin conditioning and moisturizing effects.
  • Pharmaceutical Excipients: Acts as a carrier for drug delivery systems due to its biocompatibility.

Interaction studies involving 2-tetradecyloctadecyl 2-ethylhexanoate focus on its behavior in biological systems and its interactions with other compounds:

  • Drug Interaction: Research indicates that long-chain esters can enhance the solubility and bioavailability of poorly soluble drugs.
  • Membrane Interaction: Studies suggest that such compounds can integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

Several compounds share structural similarities with 2-tetradecyloctadecyl 2-ethylhexanoate. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Properties
Hexadecyl 2-ethylhexanoateContains a hexadecyl chainHigher melting point; used in solid formulations
Octadecyl 2-ethylhexanoateContains an octadecyl chainGreater hydrophobicity; used in coatings
Dodecyl 2-ethylhexanoateContains a dodecyl chainLower viscosity; suitable for liquid formulations
Lauryl 2-ethylhexanoateShorter alkyl chainMore soluble in water; used in personal care products

The uniqueness of 2-tetradecyloctadecyl 2-ethylhexanoate lies in its balance between hydrophobicity and biocompatibility, making it particularly suitable for applications that require both properties. Its long-chain structure provides enhanced stability compared to shorter-chain analogs.

2-Tetradecyloctadecyl 2-ethylhexanoate represents a specialized long-chain alkyl ester formed through the reaction between 2-ethylhexanoic acid and 2-tetradecyloctadecanol [1] [2]. The synthesis of this compound follows established esterification principles but presents unique challenges due to the exceptionally long alkyl chains involved in its structure [3]. Several esterification mechanisms can be employed for the synthesis of long-chain alkyl ethylhexanoates, each with distinct characteristics and applications in industrial settings [4].

The most fundamental approach for synthesizing 2-tetradecyloctadecyl 2-ethylhexanoate is Fischer esterification, which involves the acid-catalyzed reaction between 2-ethylhexanoic acid and the corresponding alcohol under elevated temperatures [4] [5]. This classical mechanism proceeds through protonation of the carboxylic acid carbonyl group, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester bond [4]. The reaction typically requires strong acid catalysts such as sulfuric acid or para-toluenesulfonic acid to facilitate the proton transfer steps [5] [6].

Mechanism TypeCatalystReaction ConditionsAdvantagesDisadvantages
Fischer EsterificationH2SO4, HCl, p-toluenesulfonic acid60-100°C, excess alcoholSimple setup, inexpensive catalystsEquilibrium limited, corrosive catalysts
Catalytic EsterificationMetal salts (Zr, Sn, Ti), solid acid catalysts30-80°C, with/without solventHigher yields, milder conditionsExpensive catalysts, may require purification
Enzymatic EsterificationLipases (e.g., Novozym 435)30-60°C, mild conditionsHigh selectivity, environmentally friendlySlow reaction rates, enzyme cost
Joule Heating Interface Catalytic (JIC)Sulfonic acid-functionalized COF-SO3H with carbon feltElectrified system, 1:1 reactant ratioExceeds equilibrium limitations, energy efficientSpecialized equipment required

For long-chain alkyl ethylhexanoates like 2-tetradecyloctadecyl 2-ethylhexanoate, the equilibrium-limited nature of Fischer esterification presents a significant challenge [5] [7]. To overcome this limitation, several strategies are employed, including the use of excess alcohol, continuous water removal through azeotropic distillation, or the application of molecular sieves to drive the reaction toward completion [7] [8]. The water formed during the reaction must be efficiently removed to shift the equilibrium toward the ester product, particularly important when working with high molecular weight alcohols like 2-tetradecyloctadecanol [8] [9].

Recent advancements in esterification technology have introduced novel approaches such as the Joule Heating Interface Catalytic (JIC) system, which utilizes electrified interfaces to enhance reaction efficiency [10]. This innovative method has demonstrated the ability to exceed traditional equilibrium limitations, achieving conversion rates of over 80% even with equimolar reactant ratios [10] [11]. Such developments represent promising directions for more efficient industrial production of complex esters like 2-tetradecyloctadecyl 2-ethylhexanoate [11].

Catalytic Systems for High-Yield Synthesis

The efficient synthesis of 2-tetradecyloctadecyl 2-ethylhexanoate demands sophisticated catalytic systems capable of facilitating the esterification reaction while minimizing side reactions and maximizing yield [12]. Various catalytic approaches have been developed and optimized for the production of long-chain alkyl ethylhexanoates, each offering distinct advantages in terms of reaction efficiency, selectivity, and environmental impact [13] [14].

Homogeneous acid catalysts represent the traditional approach for esterification reactions, with sulfuric acid, hydrochloric acid, and para-toluenesulfonic acid being the most commonly employed [15]. These catalysts provide effective protonation of the carboxylic acid carbonyl group, facilitating nucleophilic attack by the alcohol [15] [16]. However, their corrosive nature and the challenges associated with their separation from the reaction mixture have prompted the development of alternative catalytic systems [16].

Catalyst TypeExamplesOptimal ConditionsYield RangeSelectivity
Homogeneous Acid CatalystsH2SO4, HCl, p-toluenesulfonic acid60-100°C, excess alcohol, 2-24h60-80%Moderate
Heterogeneous Acid CatalystsIon-exchange resins, zeolites, solid acid catalysts80-120°C, excess alcohol, 4-24h70-90%High
Metal-Based CatalystsZr(Cp)2(CF3SO3)2·THF, Sn(II) 2-ethylhexanoate30-80°C, with/without solvent, 1-12h75-95%High
Enzymatic CatalystsLipases (Candida antarctica)30-60°C, organic solvent, 24-72h80-95%Very High
Novel Electrified SystemsJoule heating interface catalytic system40-60°C, 1:1 reactant ratio, electric current80-95%High

Heterogeneous acid catalysts have gained significant attention for the synthesis of long-chain alkyl ethylhexanoates due to their reusability and ease of separation from the reaction mixture [17]. Ion-exchange resins, zeolites, and other solid acid catalysts provide active sites for protonation while allowing for simple filtration-based catalyst recovery [17] [18]. For the synthesis of 2-tetradecyloctadecyl 2-ethylhexanoate, these catalysts typically require elevated temperatures (80-120°C) and extended reaction times to achieve high conversion rates [18].

Metal-based catalytic systems have demonstrated exceptional efficiency in promoting esterification reactions under milder conditions [19]. Zirconium and tin complexes, such as Zr(Cp)2(CF3SO3)2·THF and Sn(II) 2-ethylhexanoate, have shown particular promise for the synthesis of long-chain alkyl ethylhexanoates [19] [20]. These catalysts operate through coordination of the carboxylic acid and alcohol, facilitating their interaction and subsequent esterification [20]. The use of Sn(II) 2-ethylhexanoate is particularly relevant for the synthesis of 2-tetradecyloctadecyl 2-ethylhexanoate, as it demonstrates high compatibility with the 2-ethylhexanoate moiety [6] [20].

Enzymatic catalysis represents a green alternative for the synthesis of 2-tetradecyloctadecyl 2-ethylhexanoate, offering high selectivity and mild reaction conditions [21]. Lipases, particularly those derived from Candida antarctica (Novozym 435), have been successfully employed for the esterification of long-chain alcohols with various carboxylic acids [21] [22]. These biocatalysts operate under mild conditions (30-60°C) and exhibit remarkable selectivity, minimizing the formation of byproducts [22]. However, their relatively high cost and slower reaction rates compared to chemical catalysts have limited their widespread industrial adoption for the production of specialty esters like 2-tetradecyloctadecyl 2-ethylhexanoate [22] [23].

Purification Techniques and Quality Control Metrics

The successful industrial production of 2-tetradecyloctadecyl 2-ethylhexanoate requires robust purification strategies to ensure product quality and consistency [24]. Following the esterification reaction, the crude product typically contains unreacted starting materials, catalyst residues, and various byproducts that must be efficiently removed [25]. Several purification techniques are employed in industrial settings, each targeting specific impurities and contributing to the overall quality of the final product [25] [26].

Distillation represents a fundamental purification approach for ester compounds, exploiting differences in boiling points to achieve separation [27]. However, for high molecular weight esters like 2-tetradecyloctadecyl 2-ethylhexanoate, conventional distillation may be challenging due to the elevated boiling points and potential for thermal decomposition [27] [28]. Vacuum distillation offers a viable alternative, allowing for separation at reduced temperatures while minimizing thermal degradation [28]. The effectiveness of this technique is typically assessed through boiling point range determination and gas chromatography purity analysis [28] [29].

Purification MethodApplicationProcess ParametersQuality Control MetricsLimitations
DistillationSeparation based on boiling point differencesTemperature gradient, vacuum levelBoiling point range, GC purityHeat-sensitive compounds may degrade
CrystallizationPurification of solid estersSolvent selection, cooling rateMelting point, crystal morphologyLimited to crystallizable compounds
Column ChromatographySeparation of complex mixturesStationary phase, mobile phase, flow rateTLC/HPLC profile, Rf valuesDilution, solvent consumption
Extraction/WashingRemoval of acid/base impuritiesSolvent selection, pH, temperatureAcid value, pHEmulsion formation, product loss
Activated Carbon TreatmentRemoval of color and metal impuritiesContact time, temperature, carbon typeColor, metal contentNon-selective adsorption

For the purification of 2-tetradecyloctadecyl 2-ethylhexanoate, extraction and washing procedures play a crucial role in removing residual acid catalysts and unreacted starting materials [12]. Typically, the crude reaction mixture is washed with dilute sodium carbonate or sodium hydroxide solution to neutralize and remove acidic components, followed by water washes to eliminate water-soluble impurities. The organic phase containing the ester is then dried using appropriate drying agents such as magnesium sulfate or potassium carbonate before further purification steps.

Column chromatography offers a powerful technique for the purification of complex ester mixtures, allowing for the separation of closely related compounds based on their differential interactions with the stationary phase. For 2-tetradecyloctadecyl 2-ethylhexanoate, silica gel chromatography using appropriate solvent systems can effectively remove unreacted alcohols, acids, and various byproducts [30]. The purity of the isolated fractions is typically assessed through thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis [30].

Quality control metrics for 2-tetradecyloctadecyl 2-ethylhexanoate focus on several key parameters that reflect the efficiency of the synthesis and purification processes [31]. The acid value, determined through titration according to ASTM D664, provides a measure of residual acidity and indicates the completeness of the esterification reaction [31] [32]. Similarly, the hydroxyl value (ASTM D1957) reflects the presence of unreacted alcohol and should be minimized in the final product [32]. Gas chromatography analysis offers a comprehensive assessment of product purity, typically targeting a minimum purity of 98% for high-quality 2-tetradecyloctadecyl 2-ethylhexanoate [32] [33].

Metal content represents another critical quality parameter, particularly when metal-based catalysts are employed in the synthesis [33]. Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) are utilized to quantify residual metal content, with specifications typically limiting metal concentrations to below 10 parts per million [33] [34]. Effective catalyst removal is essential not only for product quality but also for the economic viability of the process, as many metal catalysts represent significant cost components [34].

Scalability Challenges in Multi-Step Alkylation Processes

The industrial production of 2-tetradecyloctadecyl 2-ethylhexanoate presents numerous scalability challenges that must be addressed to ensure efficient and economical manufacturing [35]. The multi-step nature of the synthesis, involving the preparation of 2-ethylhexanoic acid, synthesis of 2-tetradecyloctadecanol, and subsequent esterification, introduces complexity that is magnified during scale-up [35] [36]. Understanding and overcoming these challenges is essential for successful industrial implementation [36].

Heat transfer represents a fundamental challenge in scaling up the synthesis of 2-tetradecyloctadecyl 2-ethylhexanoate [37]. As reactor volumes increase, maintaining uniform temperature distribution becomes increasingly difficult, potentially leading to hot spots, safety concerns, and reaction rate variability [37] [38]. The exothermic nature of esterification reactions further complicates temperature control, necessitating efficient heat exchange systems [38]. Industrial solutions typically involve jacketed reactors with sophisticated temperature control systems, ensuring optimal reaction conditions throughout the vessel [38] [39].

Challenge CategoryDescriptionImpact on ProcessMitigation StrategiesIndustrial Solutions
Heat TransferMaintaining uniform temperature in large reactorsReaction rate variability, hot spots, safety concernsImproved reactor design, heat exchange systemsJacketed reactors, heat transfer fluids
Mass TransferEnsuring efficient mixing and contact between phasesReduced reaction rates, incomplete conversionAdvanced mixing technologies, continuous flow systemsStatic mixers, high-shear mixers
Catalyst RecoverySeparation and reuse of expensive catalystsIncreased catalyst costs, product contaminationImmobilized catalysts, continuous catalyst recoveryFixed-bed catalysts, magnetic separation
Product PurificationScaling up separation techniques while maintaining purityYield loss, increased processing timeContinuous purification, in-line monitoringContinuous distillation, crystallization
Process ControlMonitoring and controlling reaction parameters at scaleQuality inconsistency, batch-to-batch variationAutomated process control systems, PAT implementationProcess analytical technology (PAT)

Mass transfer limitations become increasingly significant as reaction scales increase, particularly for the esterification of bulky molecules like 2-tetradecyloctadecanol with 2-ethylhexanoic acid. Efficient mixing is essential to ensure adequate contact between reactants, catalysts, and phases, yet becomes more challenging in larger vessels. Advanced mixing technologies, including high-shear mixers and static mixers, are employed to overcome these limitations. Continuous flow systems represent an alternative approach, offering improved mass transfer characteristics through enhanced surface-to-volume ratios and controlled residence times.

Catalyst recovery presents significant economic and environmental challenges in the large-scale production of 2-tetradecyloctadecyl 2-ethylhexanoate. For homogeneous catalysts, separation from the reaction mixture can be particularly challenging and often results in catalyst loss and product contamination. Heterogeneous catalytic systems offer advantages in terms of recovery, with fixed-bed catalysts allowing for continuous operation without the need for separation steps. Immobilized enzymatic catalysts similarly facilitate recovery while maintaining catalytic activity over multiple reaction cycles.

The scale-up of purification processes for 2-tetradecyloctadecyl 2-ethylhexanoate introduces additional challenges related to equipment sizing, solvent handling, and process efficiency. Batch distillation and crystallization operations that are effective at laboratory scale may become impractical or inefficient at industrial scale. Continuous purification technologies, including continuous distillation and crystallization, offer potential solutions by reducing equipment footprint and improving process consistency. In-line monitoring through process analytical technology (PAT) enables real-time quality assessment and process adjustment, ensuring consistent product quality despite scale-up challenges.

Raw material purity represents another critical factor in the successful scale-up of 2-tetradecyloctadecyl 2-ethylhexanoate production. Impurities that may be tolerable at laboratory scale can significantly impact reaction efficiency and product quality when amplified in industrial settings. Stringent raw material specifications and pre-purification steps are typically implemented to ensure consistent starting material quality. Multi-stage purification of key intermediates, particularly 2-ethylhexanoic acid and 2-tetradecyloctadecanol, is essential for maintaining high-quality standards in the final product.

Thermodynamic Stability and Phase Behavior

2-Tetradecyloctadecyl 2-ethylhexanoate exhibits remarkable thermodynamic stability attributed to its extensive hydrocarbon framework and branched molecular architecture [1]. The compound's molecular formula C₄₀H₈₀O₂ indicates a molecular weight of 593.1 g/mol, making it one of the larger fatty acid esters in commercial applications [1].

Phase Transition Characteristics

The thermal behavior of 2-Tetradecyloctadecyl 2-ethylhexanoate follows established patterns observed in long-chain fatty acid esters. Research on similar compounds indicates that phase transition temperatures increase systematically with molecular weight and chain length [2] [3]. The compound's predicted melting point range of 25-35°C reflects the influence of its branched tetradecyloctadecyl alcohol moiety, which reduces intermolecular packing efficiency compared to linear chain analogs [4].

The branched nature of the alcohol component significantly affects the compound's phase behavior. Studies on branched esters demonstrate that structural branching reduces the surface area available for intermolecular interactions, resulting in lower melting points compared to straight-chain esters of similar molecular weight [4]. This phenomenon occurs because branching creates a more compact molecular structure that diminishes van der Waals interactions between adjacent molecules.

PropertyValueReference Basis
Molecular Weight593.1 g/mol [1]
Predicted Melting Point25-35°CComparative analysis
Thermal Decomposition>300°C [5] [6]
Glass Transition<-40°C (estimated)Structural correlation

Thermodynamic Stability Parameters

Long-chain fatty acid esters demonstrate exceptional thermal stability, with decomposition temperatures typically exceeding 300°C under inert conditions [5] [6]. For 2-Tetradecyloctadecyl 2-ethylhexanoate, the extensive hydrocarbon structure provides enhanced thermal stability through multiple stabilizing factors:

The 2-ethylhexanoate moiety contributes to thermal stability through its branched carboxylic acid structure. Research indicates that 2-ethylhexanoic acid derivatives exhibit superior thermal characteristics compared to linear acid analogs [7] [8]. The branching at the alpha position to the carbonyl group provides steric hindrance that inhibits thermal degradation pathways.

Comparative analysis with related esters reveals that thermal stability correlates directly with molecular size and branching degree. Saturated long-chain fatty acids maintain stability under various catalytic conditions, while their ester derivatives demonstrate even greater thermal resilience [5].

Solubility Parameters in Organic Matrices

The solubility behavior of 2-Tetradecyloctadecyl 2-ethylhexanoate reflects its highly lipophilic character, evidenced by an XLogP3-AA value of 19.1 [1]. This extreme hydrophobicity governs the compound's interactions with various organic solvent systems and determines its utility in different applications.

Solvent System Compatibility

Solubility studies of long-chain fatty acid esters reveal distinct patterns based on solvent polarity and molecular interactions [9] [10]. The compound exhibits excellent solubility in non-polar hydrocarbon solvents through hydrophobic interactions, while demonstrating progressively reduced solubility as solvent polarity increases [11].

Solvent CategoryPredicted SolubilityInteraction Mechanism
Alkanes (hexane, cyclohexane)>100 mg/mLHydrophobic interactions [9]
Aromatics (toluene, xylene)50-100 mg/mLπ-π interactions + hydrophobic [10]
Chlorinated solvents20-50 mg/mLDipole-induced dipole [9]
Polar aprotic (acetone)1-5 mg/mLLimited polar interactions [10]
Alcohols (ethanol, methanol)<1 mg/mLMinimal hydrogen bonding [11]

Research on long-chain fatty acid ester solubility demonstrates that compounds with extensive hydrocarbon structures exhibit enhanced solubility in systems containing cyclohexane and alcohol mixtures, showing synergistic solubility effects [9]. Binary solvent systems containing chlorohydrocarbons and alcohols also demonstrate improved dissolution characteristics for long-chain esters.

Solubility Parameter Analysis

The compound's solubility behavior aligns with theoretical predictions based on Hansen solubility parameters. With a topological polar surface area of only 26.3 Ų and no hydrogen bond donors [1], the molecule exhibits minimal polar character, explaining its exceptional solubility in non-polar media and near-insolubility in polar solvents.

Studies of fatty acid ester solubility in supercritical carbon dioxide reveal that solubility decreases with increasing molecular weight and polarity within homologous series [12]. The extensive molecular structure of 2-Tetradecyloctadecyl 2-ethylhexanoate suggests limited solubility in supercritical fluid systems compared to smaller analogs.

Surface Activity and Interfacial Tension Properties

2-Tetradecyloctadecyl 2-ethylhexanoate demonstrates significant surface activity due to its amphiphilic molecular structure, combining an extensive hydrophobic domain with a polar ester functional group. The compound's surface activity characteristics position it as an effective interfacial modifier in various applications.

Critical Micelle Concentration and Surface Tension

The compound's predicted critical micelle concentration (CMC) ranges from 10⁻⁴ to 10⁻⁵ M, reflecting the substantial hydrophobic contribution of its branched alkyl chains. This low CMC value indicates strong tendency toward micelle formation and efficient surface coverage at low concentrations.

Surface tension reduction capabilities of 2-Tetradecyloctadecyl 2-ethylhexanoate are estimated at 15-25 mN/m reduction from pure water surface tension. This substantial surface tension depression reflects the compound's ability to orient at interfaces with the hydrophobic chains extending into the air phase while the ester group maintains contact with the aqueous phase.

Research on polyaromatic compounds with similar molecular architectures demonstrates that interfacial tension reduction correlates strongly with molecular structure and concentration [13]. Studies show that compounds with extensive hydrophobic domains achieve significant interfacial tension reduction, particularly at water-xylene interfaces, with values decreasing from 35 mN/m to below 10 mN/m at optimal concentrations.

Interfacial Layer Formation

The compound's molecular structure enables formation of stable interfacial layers through accumulation and rearrangement at liquid-liquid interfaces. Research on similar long-chain compounds shows that interfacial layers transition from viscous-dominant to elastic-dominant behavior as concentration increases and aging time progresses [13].

PropertyEstimated ValueTemperature Effect
CMC10⁻⁴ - 10⁻⁵ MDecreases with temperature
Surface tension reduction15-25 mN/mTemperature dependent
Interfacial tension (water/oil)5-15 mN/mDecreases with temperature
HLB value2-4 (lipophilic)Relatively constant

The compound's hydrophilic-lipophilic balance (HLB) value is predicted to range from 2-4, indicating strong lipophilic character suitable for water-in-oil emulsification applications. This low HLB value reflects the predominance of hydrophobic character over the limited polar ester functionality.

Emulsification and Interfacial Behavior

2-Tetradecyloctadecyl 2-ethylhexanoate functions primarily as a water-in-oil emulsifier due to its lipophilic character. The compound's extensive hydrocarbon structure provides excellent compatibility with oil phases while the ester group offers sufficient polarity for interfacial anchoring.

Studies of interfacial rheology demonstrate that compounds with similar molecular architectures form protective interfacial layers that prevent droplet coalescence in emulsion systems [13]. The elastic modulus of these interfacial layers increases with concentration and aging time, providing enhanced emulsion stability.

Viscosity-Temperature Relationships

The rheological behavior of 2-Tetradecyloctadecyl 2-ethylhexanoate exhibits strong temperature dependence characteristic of long-chain fatty acid esters. Viscosity-temperature relationships follow established patterns observed in similar molecular weight esters, with exponential decreases in viscosity as temperature increases.

Dynamic Viscosity Characteristics

Predictive modeling based on similar fatty acid esters indicates dynamic viscosity values ranging from 1500-2000 mPa·s at -10°C to 70-90 mPa·s at 80°C [14] [15]. This substantial viscosity reduction reflects the temperature-sensitive nature of intermolecular interactions in long-chain ester systems.

Research on fatty acid 2-ethylhexyl esters demonstrates that viscosity correlates strongly with molecular weight and temperature, with correlation coefficients exceeding 0.999 for temperature-dependent equations [14]. The branched structure of 2-Tetradecyloctadecyl 2-ethylhexanoate contributes to unique rheological characteristics compared to linear chain analogs.

Temperature (°C)Dynamic Viscosity (mPa·s)Flow Character
-101500-2000Semi-solid/viscous
25250-350Moderate viscosity
50120-160Low viscosity
8070-90Very low viscosity

Temperature-Dependent Flow Behavior

The compound transitions from semi-solid behavior at low temperatures to low-viscosity liquid characteristics at elevated temperatures. This rheological transition reflects changes in molecular mobility and intermolecular association as thermal energy overcomes van der Waals interactions between hydrocarbon chains.

Studies of long-chain ester rheology demonstrate that branched structures exhibit different flow characteristics compared to linear analogs [16] [17]. The branched tetradecyloctadecyl chain reduces intermolecular entanglement, resulting in lower viscosity values compared to linear esters of equivalent molecular weight.

Viscosity Index and Shear Stability

The compound's extensive hydrocarbon structure suggests excellent viscosity index characteristics, with minimal viscosity change across moderate temperature ranges. Research on viscosity index improvers demonstrates that long-chain esters with molecular weights exceeding 500 g/mol provide superior high-temperature performance [18] [19].

Shear stability of 2-Tetradecyloctadecyl 2-ethylhexanoate is predicted to be excellent due to its chemical structure rather than physical entanglement for viscosity contribution. Unlike polymer-based viscosity modifiers, the compound's viscosity characteristics arise from molecular size and intermolecular interactions rather than chain entanglement, providing enhanced resistance to mechanical degradation.

XLogP3

19.1

Hydrogen Bond Acceptor Count

2

Exact Mass

592.61583179 g/mol

Monoisotopic Mass

592.61583179 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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